Cas no 1260390-73-5 (2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-methanol)

2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-7-methanol is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core with a cyclopropylmethyl substituent and a hydroxymethyl functional group at the 7-position. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The cyclopropylmethyl moiety enhances metabolic stability, while the hydroxymethyl group offers versatility for further derivatization. Its rigid scaffold is advantageous for designing bioactive molecules, particularly in targeting central nervous system (CNS) disorders or enzyme modulation. The compound’s synthetic accessibility and functional group compatibility further underscore its utility in drug discovery and development.
2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-methanol structure
1260390-73-5 structure
Product name:2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-methanol
CAS No:1260390-73-5
MF:C11H13N3O
Molecular Weight:203.24042
CID:1103456
PubChem ID:70307318

2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-methanol 化学的及び物理的性質

名前と識別子

    • 2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-methanol
    • 1260390-73-5
    • SCHEMBL8219558
    • [2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol
    • EN300-844632
    • インチ: InChI=1S/C11H13N3O/c15-6-8-3-4-12-11-10(8)13-9(14-11)5-7-1-2-7/h3-4,7,15H,1-2,5-6H2,(H,12,13,14)
    • InChIKey: WCWXYTKGOFGUDC-UHFFFAOYSA-N
    • SMILES: C1CC1CC2=NC3=NC=CC(=C3N2)CO

計算された属性

  • 精确分子量: 203.105862047g/mol
  • 同位素质量: 203.105862047g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 232
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.8Ų
  • XLogP3: 1.3

2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-844632-1.0g
[2-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol
1260390-73-5 95.0%
1.0g
$1256.0 2025-03-21
Enamine
EN300-844632-10.0g
[2-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol
1260390-73-5 95.0%
10.0g
$5405.0 2025-03-21
Enamine
EN300-844632-0.25g
[2-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol
1260390-73-5 95.0%
0.25g
$1156.0 2025-03-21
Enamine
EN300-844632-0.1g
[2-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol
1260390-73-5 95.0%
0.1g
$1106.0 2025-03-21
Enamine
EN300-844632-5.0g
[2-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol
1260390-73-5 95.0%
5.0g
$3645.0 2025-03-21
Enamine
EN300-844632-0.5g
[2-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol
1260390-73-5 95.0%
0.5g
$1207.0 2025-03-21
Enamine
EN300-844632-0.05g
[2-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol
1260390-73-5 95.0%
0.05g
$1056.0 2025-03-21
Enamine
EN300-844632-2.5g
[2-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol
1260390-73-5 95.0%
2.5g
$2464.0 2025-03-21

2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-methanol 関連文献

2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-methanolに関する追加情報

Recent Advances in the Study of 2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-methanol (CAS: 1260390-73-5)

The compound 2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-methanol (CAS: 1260390-73-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its imidazopyridine core, has been the subject of several studies aimed at elucidating its pharmacological properties, synthetic pathways, and biological activities. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its significance in drug discovery and development.

Recent studies have focused on the synthesis and optimization of 2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-methanol, with particular emphasis on improving its yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that employs palladium-catalyzed cross-coupling reactions to achieve higher efficiency and scalability. This advancement is critical for facilitating large-scale production and further pharmacological evaluation of the compound. Additionally, computational modeling studies have provided insights into the compound's molecular interactions, suggesting its potential as a modulator of specific biological targets.

Pharmacological investigations have revealed that 2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-methanol exhibits promising activity against a range of disease targets. In vitro studies have demonstrated its efficacy as an inhibitor of certain kinase enzymes, which are implicated in cancer and inflammatory diseases. For instance, a recent study published in Bioorganic & Medicinal Chemistry Letters reported that the compound showed selective inhibition of JAK3 kinase, a key player in autoimmune disorders. These findings underscore the compound's potential as a lead candidate for the development of novel therapeutics.

Further research has explored the compound's pharmacokinetic and safety profiles. Preclinical studies conducted in animal models have indicated favorable absorption and distribution properties, with minimal off-target effects. However, challenges such as metabolic stability and oral bioavailability remain areas of active investigation. A 2024 study in Drug Metabolism and Disposition highlighted the need for structural modifications to enhance the compound's metabolic resistance, which could improve its clinical viability.

In conclusion, 2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-methanol (CAS: 1260390-73-5) represents a promising scaffold in medicinal chemistry, with demonstrated biological activity and potential for therapeutic application. Ongoing research efforts are focused on optimizing its synthetic routes, elucidating its mechanism of action, and addressing pharmacokinetic challenges. The compound's unique structural features and pharmacological properties make it a valuable subject for future studies in drug discovery and development.

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm